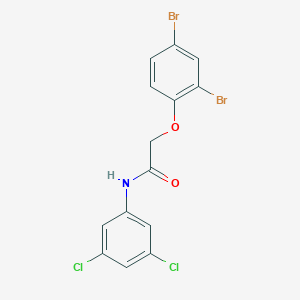![molecular formula C22H22N2O3S B322326 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B322326.png)
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide is a chemical compound with the molecular formula C22H22N2O3S and a molecular weight of 394.5 g/mol. This compound is known for its unique structure, which includes a sulfonyl group attached to an aniline derivative and a benzamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the aniline derivative. The synthetic route may include the following steps:
Nitration and Reduction: The starting material, 2,4-dimethylaniline, undergoes nitration to form 2,4-dimethyl-3-nitroaniline, which is then reduced to 2,4-dimethylaniline.
Sulfonylation: The aniline derivative is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form the sulfonylated intermediate.
Coupling Reaction: The sulfonylated intermediate is coupled with 3-methylbenzoic acid or its derivative under appropriate conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as cyclooxygenase-2 (COX-2) in inflammation.
Modulating Signaling Pathways: The compound can modulate signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which plays a role in inflammation and cancer.
Interacting with Receptors: It may interact with specific receptors on cell surfaces, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide can be compared with other similar compounds, such as:
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methylbenzamide: This compound has a similar structure but with a different position of the methyl group on the benzamide moiety.
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-4-methylbenzamide: Another similar compound with the methyl group in a different position on the benzamide moiety.
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-3-methylbenzoic acid: This compound has a carboxylic acid group instead of the benzamide moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C22H22N2O3S |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15-5-4-6-18(14-15)22(25)23-19-8-10-20(11-9-19)28(26,27)24-21-12-7-16(2)13-17(21)3/h4-14,24H,1-3H3,(H,23,25) |
Clé InChI |
QOFQBWGXAHSAFN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dibromophenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322246.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B322248.png)
![N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322250.png)
![4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B322251.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B322252.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322254.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B322256.png)
![2-(2-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322257.png)

![2-(2-methoxyphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322261.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322262.png)

![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B322267.png)
